molecular formula C10H10BrN3 B1447357 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine CAS No. 1845754-42-8

6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine

Cat. No. B1447357
CAS RN: 1845754-42-8
M. Wt: 252.11 g/mol
InChI Key: ALUSXXSPWJQEOL-UHFFFAOYSA-N
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Description

“6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine” is a chemical compound that belongs to the class of compounds known as imidazopyrazines, which are polycyclic aromatic compounds containing an imidazole ring fused to a pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[1,2-a]pyrazine core, with a bromo group at the 6-position, a cyclopropyl group at the 8-position, and a methyl group at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo, cyclopropyl, and methyl groups could potentially affect its polarity, solubility, and reactivity .

Scientific Research Applications

Green Synthesis and Antimicrobial Activity

6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine derivatives have been synthesized via green methods, leveraging microwave irradiation conditions, and are known for their promising antimicrobial activity. A study by Jyothi and Madhavi (2019) delved into the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides and their antimicrobial properties, highlighting the potential of these compounds in the development of new antimicrobial agents (Jyothi & Madhavi, 2019).

Industrial Process Development

Baenziger, Durantie, and Mathes (2017) reported on the scale-up of a Groebke–Blackburn–Bienaymé multicomponent reaction for the efficient preparation of 3-aminoimidazo[1,2-a]pyrazines. This work underscores the compound's significance in the drug development field and showcases an efficient method for its large-scale production (Baenziger, Durantie, & Mathes, 2017).

Antibacterial Activity and Synthesis Routes

Althagafi and Abdel‐Latif (2021) synthesized new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives integrated with pyridine, thiazole, and pyrazole ring systems. Their research demonstrated remarkable antibacterial activities for certain imidazopyridine-thiazole hybrids, indicating the compound's potential in creating effective antibacterial agents (Althagafi & Abdel‐Latif, 2021).

Novel Synthesis Methods

Mohan, Rao, and Adimurthy (2013) explored aqueous syntheses of methylimidazo[1,2-a]pyridines and detailed a silver-catalyzed intramolecular aminooxygenation process, contributing to the diverse methodologies available for synthesizing imidazo[1,2-a]pyrazine derivatives (Mohan, Rao, & Adimurthy, 2013).

Mechanism of Action

The mechanism of action of this compound is not known, as it would depend on its biological targets, which have not been identified .

Future Directions

The future research directions for this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also be interesting to explore its potential applications in various fields, such as medicinal chemistry or material science .

properties

IUPAC Name

6-bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-6-4-14-5-8(11)13-9(7-2-3-7)10(14)12-6/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUSXXSPWJQEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)C3CC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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